molecular formula C7H3Cl2F3O2S B1487685 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 875167-01-4

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1487685
CAS RN: 875167-01-4
M. Wt: 279.06 g/mol
InChI Key: JYUGVORTFRFETG-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 279.07 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a liquid under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-5-1-4 (7 (10,11)12)2-6 (3-5)15 (9,13)14/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 279.07 . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a valuable chemical intermediate in various syntheses and reactions. Its derivatives have been synthesized through multiple steps involving bromination, carboxylation, and chlorination. The synthesis process has been optimized to enhance the yield and economic value, making it an important intermediate in the chemical industry (Zhou Xiao-rui, 2006).

Applications in Reactions and Synthesis

The reactivity of this compound and its derivatives has been explored in various chemical reactions. Its use in Friedel-Crafts sulfonylation, for instance, demonstrates its effectiveness in facilitating the synthesis of diaryl sulfones. The reaction conditions have been studied to optimize yield and understand the mechanistic details (S. Nara et al., 2001). Additionally, its role in the synthesis of novel pesticides like Bistrifluron, showcasing its potential in the agricultural sector, has been documented, indicating its versatile use in producing potent agricultural chemicals (Liu An-chan, 2015).

Chemical Analysis and Spectroscopy

In the domain of chemical analysis, this compound has been studied using spectroscopic methods to understand the distribution and uniformity of functional groups in certain resins, indicating its utility in the field of material science and engineering (Xianjie Lin et al., 2009).

Catalysis and Reaction Mechanisms

The chemical has also been involved in studies related to catalysis, where its derivatives are used to understand reaction mechanisms and improve the efficiency of chemical reactions. For instance, its use in the synthesis of sulfonyl halides using sodium hypochlorite pentahydrate showcases its role in the development of efficient and practical methodologies for synthesizing crucial chemical compounds (M. Kirihara et al., 2022).

Safety and Hazards

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGVORTFRFETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693494
Record name 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875167-01-4
Record name 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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